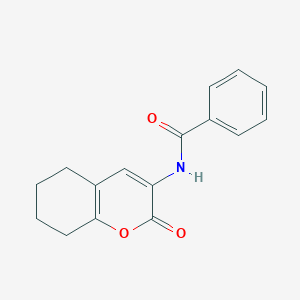![molecular formula C11H9BrN4 B11848104 7-Bromo-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine](/img/structure/B11848104.png)
7-Bromo-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-溴-1-甲基-[1,2,4]三唑并[4,3-a]喹啉-4-胺是一种杂环化合物,属于三唑喹啉类。该化合物以一个三唑环与喹啉部分融合为特征,在第7位有一个溴原子,在第1位有一个甲基。该化合物的独特结构使其在包括药物化学和药理学在内的各个科学研究领域引起了兴趣。
准备方法
合成路线和反应条件: 7-溴-1-甲基-[1,2,4]三唑并[4,3-a]喹啉-4-胺的合成通常涉及在受控条件下适当前体的环化。一种常见的方法涉及 7-溴喹啉-4-羧酸与水合肼反应形成相应的酰肼。然后用碘甲烷处理该中间体以引入甲基,然后与原甲酸三乙酯环化以形成三唑环。
工业生产方法: 该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器和微波辅助合成来提高反应效率和产量。仔细控制反应条件以确保最终产品的纯度和一致性。
反应类型:
氧化: 该化合物可以发生氧化反应,特别是在甲基处,导致形成相应的 N-氧化物。
还原: 还原反应可以靶向溴原子,可能将其替换为氢或其他取代基。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 使用氢化铝锂或硼氢化钠等还原剂。
取代: 胺、硫醇和醇盐等亲核试剂可在碱性条件下用于取代溴原子。
主要产物:
氧化: N-氧化物的形成。
还原: 脱溴衍生物的形成。
取代: 根据所使用的亲核试剂形成各种取代的三唑喹啉。
科学研究应用
7-溴-1-甲基-[1,2,4]三唑并[4,3-a]喹啉-4-胺在科学研究中具有多种应用:
药物化学: 由于其能够与各种生物靶标相互作用,因此正在研究其作为抗癌、抗病毒和抗菌剂的潜力。
生物学: 该化合物用于酶抑制和受体结合的研究,为其在分子水平上的作用机制提供了见解。
工业: 它正在探索其在开发新药和农用化学品中的潜在用途。
作用机制
7-溴-1-甲基-[1,2,4]三唑并[4,3-a]喹啉-4-胺的作用机制涉及其与特定分子靶标(例如酶和受体)的相互作用。三唑环可以与酶活性位点中的氨基酸残基形成氢键和π-π相互作用,从而导致酶活性抑制。此外,喹啉部分可以插入 DNA 中,破坏复制和转录过程。
类似化合物:
7-氯-1-甲基-[1,2,4]三唑并[4,3-a]喹啉-4-胺: 结构相似,但用氯原子代替溴原子。
1-甲基-[1,2,4]三唑并[4,3-a]喹喔啉: 类似的三唑环,但与喹喔啉而不是喹啉融合。
8-溴-1-甲基-6-苯基-[1,2,4]三唑并[4,3-a]喹喔啉: 类似的三唑环,但具有额外的苯基取代基。
独特性: 在第 7 位存在溴原子以及三唑环与喹啉部分的特定融合赋予 7-溴-1-甲基-[1,2,4]三唑并[4,3-a]喹啉-4-胺独特的化学和生物学特性。这些结构特征增强了其反应性和作为药理活性化合物的潜力。
相似化合物的比较
7-Chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine: Similar structure but with a chlorine atom instead of bromine.
1-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline: Similar triazole ring but fused to a quinoxaline instead of quinoline.
8-Bromo-1-methyl-6-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline: Similar triazole ring but with additional phenyl substitution.
Uniqueness: The presence of the bromine atom at the 7th position and the specific fusion of the triazole ring to the quinoline moiety confer unique chemical and biological properties to 7-Bromo-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine. These structural features enhance its reactivity and potential as a pharmacologically active compound.
属性
分子式 |
C11H9BrN4 |
|---|---|
分子量 |
277.12 g/mol |
IUPAC 名称 |
7-bromo-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine |
InChI |
InChI=1S/C11H9BrN4/c1-6-14-15-11-9(13)5-7-4-8(12)2-3-10(7)16(6)11/h2-5H,13H2,1H3 |
InChI 键 |
LIDWNYLJQNTENY-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Br)C=C2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methyl-4,7-bis(trimethylsilyl)-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B11848024.png)
![6-Bromo-7-methyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11848027.png)
![2-(2,4-Dimethoxyphenyl)-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11848032.png)
![3-(Cyclopropylmethoxy)-6-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]](/img/structure/B11848035.png)

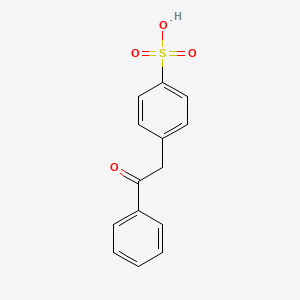

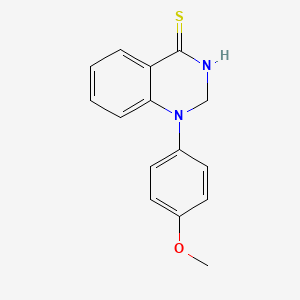
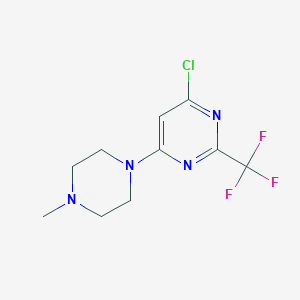
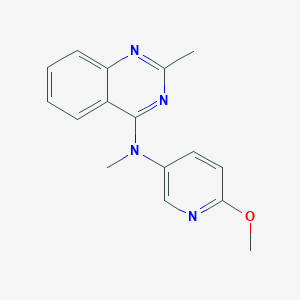

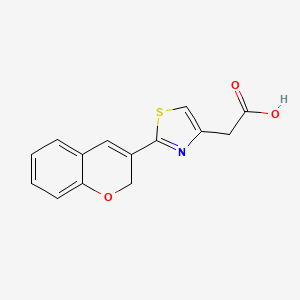
![Dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B11848081.png)
